molecular formula C20H28N2 B174270 N1,N2-Dimesitylethane-1,2-diamine CAS No. 134030-21-0

N1,N2-Dimesitylethane-1,2-diamine

Cat. No. B174270
M. Wt: 296.4 g/mol
InChI Key: RQXQQXIIAQTDHU-UHFFFAOYSA-N
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Description

“N1,N2-Dimesitylethane-1,2-diamine” is an organic compound with the molecular formula C20H28N2 . It is used in the preparation of chelating diamine-containing ligands for the synthesis of metal catalysts .


Synthesis Analysis

The synthesis of “N1,N2-Dimesitylethane-1,2-diamine” involves several steps, but the exact method is not specified in the available resources .


Molecular Structure Analysis

The molecular structure of “N1,N2-Dimesitylethane-1,2-diamine” consists of two amine groups (NH2) attached to an ethane backbone. The molecule also contains two mesityl groups (2,4,6-trimethylphenyl) attached to the nitrogen atoms .


Physical And Chemical Properties Analysis

“N1,N2-Dimesitylethane-1,2-diamine” has a molecular weight of 296.4 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. The compound has a complexity of 274 and a topological polar surface area of 24.1 Ų .

Scientific Research Applications

CO2 Capture

N1,N2-Dimesitylethane-1,2-diamine has been studied for its potential as a CO2 absorbent. Zheng et al. (2020) investigated the equilibrium solubility and kinetics of this compound, revealing its effectiveness in capturing CO2. Their research highlights the compound's ability to react with CO2, forming dicarbamate and its use in CO2 capture technologies (Zheng et al., 2020).

Transition Metal Nitrite Complexes

The compound's ability to form complexes with transition metals has been explored. Finney et al. (1981) examined its role in forming pentanuclear nickel(II) species, highlighting its potential in designing new metal complexes (Finney et al., 1981).

Intramolecular Methyl Migration

Zhang et al. (2008) studied intramolecular methyl migration in N1,N2-dimethylethane-1,2-diamine, offering insights into its chemical behavior and potential applications in organic synthesis (Zhang et al., 2008).

Chiral Ligand Synthesis

The compound's use in synthesizing chiral ligands for metal complexes has been researched. Guillemot et al. (2007) demonstrated its application in preparing chiral N4 ligands, which are significant in asymmetric catalysis (Guillemot et al., 2007).

DNA Binding and Cytotoxicity

Jaividhya et al. (2015) explored the use of N1,N2-dimesitylethane-1,2-diamine in copper(ii) complexes for DNA binding and nuclease activity. This research suggests its potential in developing new therapeutic agents (Jaividhya et al., 2015).

Corrosion Inhibition

Tawfik (2016) studied the compound as a component of ionic liquid surfactants, assessing its effectiveness as a corrosion inhibitor for carbon steel. This indicates its application in materials protection and maintenance (Tawfik, 2016).

Nitric Oxide Sensing

Kumar et al. (2013) conducted research on its application in copper(II) complexes for nitric oxide sensing, showing its potential in environmental and biological monitoring (Kumar et al., 2013).

Alkyl-Alkyl Suzuki Cross-Couplings

Saito and Fu (2007) demonstrated its use as an effective ligand in nickel-catalyzed cross-couplings of unactivated alkyl electrophiles, showcasing its significance in organic synthesis (Saito & Fu, 2007).

Safety And Hazards

“N1,N2-Dimesitylethane-1,2-diamine” can cause skin and eye irritation. Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h9-12,21-22H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXQQXIIAQTDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420139
Record name N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Dimesitylethane-1,2-diamine

CAS RN

134030-21-0
Record name N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N2-Dimesitylethane-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ASM ALzabidi - platform.almanhal.com
A series of Schiff base ligands (L1-L7) and corresponding complexes have been prepared. The general formula of the complex is [Mo (CO) 4 (L)]{L= N1, N2-dibenzylideneethane-1, 2-…
Number of citations: 0 platform.almanhal.com

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